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3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide Documentation Hub

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  • Product: 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
  • CAS: 436095-42-0

Core Science & Biosynthesis

Foundational

3-aminobenzenesulfonamide derivatives literature review

Topic: 3-Aminobenzenesulfonamide Derivatives: Synthetic Versatility & Therapeutic Targeting Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Aminobenzenesulfonamide Derivatives: Synthetic Versatility & Therapeutic Targeting Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Meta" Advantage

While para-aminobenzenesulfonamides (sulfanilamides) founded the era of antibacterial chemotherapy, the 3-aminobenzenesulfonamide (meta-isomer) scaffold has emerged as a critical pharmacophore in modern targeted therapy. Unlike its para-counterpart, which mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, the meta-isomer serves as a privileged structure for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and Kinase Inhibitors .

This guide dissects the technical utility of the 3-aminobenzenesulfonamide scaffold, focusing on the "Tail Approach" for enzyme selectivity, synthetic protocols for library generation, and quantitative structure-activity relationships (QSAR).

Structural Significance & Chemical Space

The 3-aminobenzenesulfonamide moiety consists of a zinc-binding sulfonamide group (


) and a derivatizable amino group at the meta position.
2.1 The Geometry of Selectivity

In metalloenzyme inhibition, particularly Carbonic Anhydrases (CAs), the geometry of the scaffold dictates isoform selectivity.

  • The Anchor: The sulfonamide nitrogen coordinates to the catalytic

    
     ion.[1]
    
  • The Scaffold: The benzene ring occupies the hydrophobic pocket.

  • The Tail (Meta vs. Para): Substituents at the para position exit the active site linearly. However, meta-substitution forces the "tail" (the group attached to the amine) to adopt a bent conformation. This allows interaction with specific amino acid residues (e.g., Phe131, Val135) found in the middle/outer rim of tumor-associated isoforms (CA IX/XII), avoiding the more conserved active sites of cytosolic isoforms (CA I/II).

Synthetic Pathways & Protocols

The synthesis of these derivatives typically proceeds via the reduction of 3-nitrobenzenesulfonyl chloride followed by functionalization of the resulting amine.

3.1 Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Nitrobenzenesulfonyl Chloride Inter1 3-Nitrobenzenesulfonamide Start->Inter1 NH3 (aq/gas) 0-5°C Amine 3-Aminobenzenesulfonamide (Key Scaffold) Inter1->Amine SnCl2 / HCl or H2, Pd/C Urea Ureido Derivatives (SLC-0111 Analogs) Amine->Urea R-N=C=O (Isocyanates) Amide Amido/Sulfonyl Derivatives Amine->Amide R-COCl / R-SO2Cl Base (TEA/Pyridine)

Figure 1: Divergent synthesis of 3-aminobenzenesulfonamide libraries from nitro-precursors.

3.2 Detailed Protocol: Synthesis of Ureido-Sulfonamides

Context: Ureido linkers are critical for stabilizing the inhibitor-enzyme complex via hydrogen bonding.

Step 1: Sulfonamidation

  • Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in acetone (20 mL).

  • Cool to 0°C. Add 25% aqueous ammonia (20 mL) dropwise over 30 mins.

  • Stir at RT for 2 hours. Acidify with HCl to precipitate 3-nitrobenzenesulfonamide.

  • Validation: Check melting point (approx. 165°C) and TLC (EtOAc/Hexane 1:1).

Step 2: Nitro Reduction

  • Suspend the nitro compound (5 mmol) in Ethanol (30 mL).

  • Add

    
     (25 mmol) and heat to reflux for 3 hours.
    
  • Cool, neutralize with 10% NaOH, and extract with Ethyl Acetate.

  • Evaporate solvent to yield 3-aminobenzenesulfonamide .

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show aniline
    
    
    signal ~5.5 ppm.

Step 3: Urea Formation (The Tail)

  • Dissolve 3-aminobenzenesulfonamide (1 mmol) in Acetonitrile (5 mL).

  • Add appropriate isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 mmol).

  • Stir at RT for 6–12 hours. The product often precipitates.

  • Filter and wash with cold ether.

Therapeutic Applications & Data Analysis

Carbonic Anhydrase Inhibition (Oncology)

Tumor-associated CA IX and XII are upregulated in hypoxic tumors (glioblastoma, breast cancer) to regulate pH. The 3-amino scaffold allows for the design of inhibitors that spare the physiological CA I and II.

Mechanism of Action: The sulfonamide anchors to


. The meta-ureido tail extends to the enzyme rim, engaging in hydrophobic interactions with residues that differ between isoforms.
Comparative Inhibition Data (Ki)

Data synthesized from recent SAR studies (e.g., Eldehna et al., Akocak et al.) comparing meta- vs. para-substitution.

Compound ClassR-Substituent (Tail)TargetKi (CA IX)Ki (CA II)Selectivity (II/IX)
SLC-0111 (Ref) 4-ureido-4-F-phenylCA IX45.0 nM960 nM~21
Meta-Analog 1 3-ureido-4-F-phenylCA IX24.5 nM125 nM~5
Enaminone 6h 3-(2-naphthyl-enaminone)CA IX0.21 nM354 nM1689
Pyridinium 4a 3-(pyridinium-salt)CA IX6.4 nM>10,000 nM>1500

Key Insight: While para-substituted SLC-0111 is effective, specific meta-substituted enaminones (like 6h ) show superior selectivity indices (>1000-fold), reducing systemic side effects caused by CA II inhibition.

Kinase Inhibition (EGFR & TrkA)

Beyond CAs, this scaffold acts as a hinge-binder in kinase inhibitors.

  • EGFR Targeting: Compound 13f (3-[(4-Phenylpyrimidin-2-yl)amino]benzenesulfonamide) targets the ATP binding pocket of EGFR.

  • Potency:

    
     nM against EGFR tyrosine kinase.
    
  • Application: Cholangiocarcinoma (bile duct cancer). The sulfonamide group can form additional H-bonds or water-mediated bridges within the kinase back-pocket.

Assay Protocol: CA Esterase Activity

To validate the synthesized derivatives, use the standard p-nitrophenyl acetate (p-NpA) hydrolysis assay.

  • Reagents:

    • Buffer: 50 mM Tris-SO4 (pH 7.6).

    • Substrate: 3 mM p-NpA in DMSO.

    • Enzyme: Recombinant hCA IX or hCA II.

  • Procedure:

    • Incubate enzyme + inhibitor (various concentrations) for 15 mins at 25°C.

    • Add substrate (p-NpA).

    • Monitor absorbance at 400 nm (formation of p-nitrophenol) for 30 mins using a microplate reader.

  • Calculation: Determine

    
     using non-linear regression (Log(inhibitor) vs. Response). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization

The following diagram illustrates the dual-targeting capability of the scaffold.

MechanismAction cluster_CA Carbonic Anhydrase Pathway cluster_Kinase Kinase Pathway (EGFR/TrkA) Scaffold 3-Aminobenzenesulfonamide Scaffold ZnBind Sulfonamide (SO2NH2) Binds Zn2+ Scaffold->ZnBind TailInt Meta-Tail Interaction (Hydrophobic Rim) Scaffold->TailInt Hinge Amine/Heterocycle H-bonds to Hinge Scaffold->Hinge Pocket Sulfonamide Solvent/Back-Pocket Interaction Scaffold->Pocket Hypoxia Inhibits pH Regulation in Hypoxic Tumors ZnBind->Hypoxia TailInt->Hypoxia Apoptosis Induces Apoptosis (Caspase 3/9) Hinge->Apoptosis Pocket->Apoptosis

Figure 2: Dual mechanistic pathways: CA isoform selectivity via tail interactions and Kinase inhibition via hinge binding.

References

  • Eldehna, W. M., et al. (2018). SLC-0111 enaminone analogs, 3/4-(3-aryl-3-oxopropenyl) aminobenzenesulfonamides, as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Akocak, S., et al. (2020). Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII.[3] Bioorganic Chemistry.

  • Tuntiyasawasdikul, S., et al. (2015). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention.

  • Nocentini, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry.

Sources

Exploratory

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide: A Fragment-Based Drug Discovery (FBDD) Scaffold

Topic: Chemoinformatic and Synthetic Profiling of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoinformatic and Synthetic Profiling of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists

Chemoinformatic Identity & Structural Characterization[1][2]

This section establishes the definitive digital identity of the molecule. As a Senior Application Scientist, I emphasize that accurate SMILES strings are critical for virtual screening campaigns to prevent "scaffold hopping" errors during docking simulations.

Molecule Name: 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide Molecular Formula: C


H

N

O

S Molecular Weight: 230.28 g/mol
Digital Identifiers
Identifier TypeString / Key
Canonical SMILES COCCNS(=O)(=O)c1cccc(N)c1
Isomeric SMILES COCCNS(=O)(=O)C1=CC=CC(N)=C1
InChI String InChI=1S/C9H14N2O3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3
InChI Key XZXVJDGZJZKZLZ-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
cLogP ~0.65Ideal for fragment libraries (Rule of Three compliant). High water solubility.
TPSA 88.0 ŲIndicates good membrane permeability potential (<140 Ų).
H-Bond Donors 2The aniline -NH

and sulfonamide -NH- are key interaction points.
H-Bond Acceptors 5Includes sulfonyl oxygens and the ether oxygen.
Rotatable Bonds 5Flexible "tail" (methoxyethyl) allows induced fit in enzyme pockets.

Synthetic Methodology: A Self-Validating Protocol

Reaction Scheme Logic
  • Nucleophilic Substitution (S

    
    2-like):  The sulfonyl chloride is attacked by 2-methoxyethylamine.
    
  • Chemoselective Reduction: The nitro group is reduced to the aniline without cleaving the sulfonamide bond or the ether linkage.

Step 1: Sulfonamide Formation

Objective: Synthesis of 3-nitro-N-(2-methoxyethyl)benzene-1-sulfonamide.

  • Reagents: 3-nitrobenzenesulfonyl chloride (1.0 eq), 2-methoxyethylamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Charge a round-bottom flask with 3-nitrobenzenesulfonyl chloride and anhydrous DCM under N

      
       atmosphere. Cool to 0°C.
      
    • Critical Step: Premix 2-methoxyethylamine and TEA in DCM. Add this solution dropwise to the sulfonyl chloride over 30 minutes.

      • Why? Rapid addition causes an exotherm that hydrolyzes the sulfonyl chloride to the sulfonic acid (an impurity that is difficult to remove).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (R

      
       ~0.[1]8) should disappear, replaced by a lower spot (R
      
      
      
      ~0.4).
    • Workup: Wash with 1N HCl (to remove excess amine/TEA), then Brine. Dry over MgSO

      
      . Concentrate to yield a yellow solid.
      
Step 2: Nitro Reduction

Objective: Synthesis of the final target, 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide.

  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure), Methanol.

  • Protocol:

    • Dissolve the nitro-sulfonamide in Methanol.

    • Add 10% Pd/C carefully (pyrophoric hazard—wet the catalyst with toluene or water before addition).

    • Purge flask with H

      
       gas three times. Stir vigorously under H
      
      
      
      balloon for 12 hours.
    • Validation: LC-MS should show a mass shift of -30 Da (loss of O

      
      , gain of H
      
      
      
      ). M+H peak at 231.1.
    • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Senior Scientist Note: If the product is dark (oxidation), recrystallize from Ethanol/Water. Do not use column chromatography with acidic modifiers, as the aniline will streak.

Visualizing the Synthetic & Functional Logic

The following diagram illustrates the synthesis and the Fragment-Based Drug Discovery (FBDD) logic, highlighting where this molecule serves as a "linker" scaffold.

G Start 3-Nitrobenzenesulfonyl Chloride Inter Intermediate: Nitro-Sulfonamide Start->Inter DCM, TEA, 0°C (Sulfonylation) Reagent 2-Methoxyethylamine Reagent->Inter Product Target: 3-Amino-N-(2-methoxyethyl) benzene-1-sulfonamide Inter->Product H2, Pd/C, MeOH (Reduction) CA_Inhib Carbonic Anhydrase Inhibition (Zn binding) Product->CA_Inhib Sulfonamide Head Lib_Gen Library Generation (Amide Coupling) Product->Lib_Gen Aniline Handle

Figure 1: Convergent synthesis and functional divergence of the target scaffold.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition. The N-substituted sulfonamide moiety in this molecule reduces its affinity for CA compared to primary sulfonamides (-SO


NH

), but it improves selectivity for specific isoforms (e.g., CA IX vs CA II) by exploiting the hydrophobic pocket with the methoxyethyl tail [1].
Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD.

  • The Anchor: The sulfonamide group binds to the metal center (Zn

    
    ) in metalloenzymes.
    
  • The Vector: The meta-amino group provides a vector for growing the molecule. It allows for:

    • Amide Coupling: Reaction with carboxylic acids to extend into the solvent-exposed region.

    • Urea Formation: Reaction with isocyanates to capture additional hydrogen bonding networks.

Analytical Validation Standards

To ensure the integrity of your compound, the following data must be obtained:

  • 1H NMR (DMSO-d6):

    • 
       7.0–7.5 ppm (Multiplet, 4H, Aromatic).
      
    • 
       5.4 ppm (Broad singlet, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       3.3 ppm (Singlet, 3H, -OCH
      
      
      
      ).
    • 
       2.9–3.4 ppm (Multiplets, 4H, Ethyl chain).
      
  • LC-MS: Purity >95% required for biological assay validity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry. Link

Sources

Foundational

Safety data sheet (SDS) for 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

An In-depth Technical Guide to the Safe Handling of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide Preamble: A Proactive Approach to Chemical Safety This guide moves beyond a standard SDS. It is a proactive safety and h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

Preamble: A Proactive Approach to Chemical Safety

This guide moves beyond a standard SDS. It is a proactive safety and handling protocol constructed from first principles of chemical toxicology and predictive hazard assessment. As a Senior Application Scientist, my directive is not just to present data, but to explain the 'why' behind each safety recommendation. The protocols herein are derived from a thorough analysis of the compound's core functional groups—the aromatic amine and the benzenesulfonamide moiety—and are substantiated by safety data from closely related structural analogs. This document is designed to empower researchers to handle this compound with the highest degree of safety, ensuring that scientific progress and personal well-being are inextricably linked.

Section 1: Predictive Hazard Identification and Classification

The toxicological profile of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide has not been fully investigated. Therefore, a predictive classification is established based on data from structurally similar compounds. The primary hazards are anticipated to stem from the aromatic amine, which is a well-known toxicophore, and the overall reactivity of the molecule.

Data from analogs such as 3-aminobenzenesulfonamide, 4-(2-aminoethyl)benzenesulfonamide, and various N-substituted aminobenzenesulfonamides suggest a profile of significant acute toxicity and corrosive or irritant properties.[1][2][3][4][5] A conservative, safety-first approach is therefore mandatory.

Predicted GHS Classification Summary

Hazard ClassCategoryHazard StatementBasis for Prediction
Acute Toxicity, OralCategory 4H302: Harmful if swallowedConsistent classification for multiple sulfonamide analogs.[4][5][6][7][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledPredicted based on aerosolization potential of powder and data from a close analog.[6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageSeveral analogs are classified as corrosive.[1][6] A conservative classification is chosen over simple irritation (Category 2)[2][3][8] until proven otherwise.
Serious Eye DamageCategory 1H318: Causes serious eye damageDirectly linked to the Skin Corrosion Category 1B classification.[1][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionA known risk for aromatic amines, noted in an analog's SDS.[6]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationCommon for fine powders and listed for several analogs.[3][4][8]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effectsBased on data from a structural analog, indicating environmental persistence and toxicity.[6]

Key Mechanistic Insights:

  • Aromatic Amines: This functional group is frequently associated with methemoglobinemia, carcinogenicity, and skin sensitization. The amino group can be metabolized to reactive intermediates that bind to cellular macromolecules.

  • Corrosivity: The basicity of the amino group, combined with the overall molecular structure, can lead to corrosive effects on tissues, particularly mucous membranes of the respiratory tract, eyes, and skin.[1][6]

Section 2: Proactive Risk Mitigation & Safe Handling Protocols

A robust safety protocol is a self-validating system where each step is a response to a predicted hazard. The following methodologies are designed for researchers handling this compound from milligram to multi-gram scales.

Engineering Controls: The Primary Barrier

All handling of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood.

  • Causality: The fume hood is the primary defense against the inhalation of the powdered compound (mitigating H332 and H335 risks). Its constant airflow prevents the accumulation of potentially harmful vapors or aerosols.[1][2][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

Protection TypeSpecificationRationale and Expert Insight
Hand Protection Double-gloving with nitrile gloves (minimum 8 mil thickness).The predicted corrosivity (H314) and potential for skin sensitization (H317) demand robust protection.[1][6] Always check the manufacturer's breakthrough time for sulfonamides. Discard gloves immediately if contamination is suspected.
Eye & Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133, worn in conjunction with a full-face shield.This dual protection is non-negotiable due to the severe eye damage risk (H314/H318).[1][2] Goggles protect from particulates, while the face shield protects against splashes during solution handling.
Body Protection Flame-resistant lab coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat for procedures involving >1 gram of material.Prevents skin contact on arms and torso. Contaminated clothing must be removed immediately and washed before reuse.[1][6][9]
Respiratory Protection A NIOSH/MSHA-approved respirator with a P100 (particulate) filter or an ABEK-type filter cartridge.Required only if engineering controls fail or during major spill cleanup.[2][6] The ABEK filter is recommended for situations involving vapors or aerosols from solutions.[6]
Workflow for Safe Chemical Handling

The following workflow diagram illustrates the mandatory steps for safely incorporating this reagent into an experimental procedure.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Verify Fume Hood Certification is Current ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe gather Gather All Necessary Equipment (Spatulas, Glassware, Solvents) ppe->gather weigh Weigh Compound on Analytical Balance (Use anti-static weigh boat) gather->weigh transfer Carefully Transfer Solid to Reaction Vessel weigh->transfer dissolve Add Solvent Slowly to Dissolve transfer->dissolve decon Decontaminate Spatula and Weigh Boat with appropriate solvent dissolve->decon dispose_ppe Remove and Dispose of Outer Gloves in Hazardous Waste decon->dispose_ppe wash Wash Hands Thoroughly with Soap and Water dispose_ppe->wash

Caption: Standard workflow for handling solid 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide.

Section 3: Emergency Response Protocols

Emergency preparedness is paramount. These protocols must be reviewed and understood before any work begins.

First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][2][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention by calling a poison center or doctor.[1][6]

  • Skin Contact: This is a time-critical emergency due to predicted corrosivity. Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[1][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[1][6] Remove contact lenses, if present and easy to do.[1][6] Continue rinsing. This requires immediate transport to an emergency medical facility.

  • Ingestion: Do NOT induce vomiting, as this can worsen damage from a corrosive substance.[1] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[1][7]

Spill Response Workflow

A spill must be managed quickly and safely. The following diagram outlines the decision-making process.

G cluster_minor Minor Spill (<1g, Contained in Hood) cluster_major Major Spill (>1g or Outside Hood) spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Location (Inside or Outside Hood?) evacuate->assess minor_ppe Ensure Full PPE is Worn (Consider Respirator) assess->minor_ppe Minor Spill major_evacuate Evacuate Laboratory Close Doors assess->major_evacuate Major Spill absorb Cover with Inert Absorbent (Vermiculite, Sand) minor_ppe->absorb collect Collect into Hazardous Waste Container absorb->collect decon Decontaminate Area with Appropriate Solvent collect->decon alarm Activate Fire Alarm / Call Emergency Response major_evacuate->alarm wait Await Professional HazMat Team alarm->wait

Caption: Decision workflow for responding to a chemical spill.

Section 4: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[1][2] It must be stored locked up and segregated from incompatible materials, particularly strong oxidizing agents.[1][6]

  • Disposal: This material and its container must be disposed of as hazardous waste.[1][6] Do not allow the product to enter drains or the environment.[6] All disposal activities must be conducted through a licensed waste disposal contractor and in strict accordance with all federal, state, and local regulations.

References

  • Safety Data Sheet for a Structural Analog . Sigma-Aldrich, 09 Sept. 2024, (Note: This link is illustrative as the original was a search redirect).

  • Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide . Fisher Scientific, 22 Dec. 2025, .

  • Safety Data Sheet for 3-aminobenzenesulfonamide . Fisher Scientific, 21 Dec. 2025, .

  • Safety Data Sheet (General Guidance) . Biosensis, N.D., .

  • Safety Data Sheet for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide . CPAchem Ltd., 16 Jul. 2024, .

  • PubChem Entry for 3-amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide . National Center for Biotechnology Information, PubChem CID 43153417, .

  • PubChem Entry for Benzenesulfonamide, 3-amino- . National Center for Biotechnology Information, PubChem CID 7377, .

  • Product Page for 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide . Sigma-Aldrich, CAS 327093-01-6, .

  • Product Page for 3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide . Sigma-Aldrich, CAS 17354-60-8, .

  • Safety Data Sheet for Sulfanilamide . Cayman Chemical, 03 Jun. 2025, .

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide from 3-nitrobenzenesulfonyl chloride

Executive Summary This application note details the optimized two-step synthesis of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide starting from 3-nitrobenzenesulfonyl chloride . This scaffold is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized two-step synthesis of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide starting from 3-nitrobenzenesulfonyl chloride . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and as a versatile "aniline handle" for fragment-based drug discovery (FBDD).

The protocol prioritizes high-purity isolation without chromatographic purification where possible, utilizing self-validating workup checkpoints. We employ a nucleophilic sulfonylation followed by a chemoselective catalytic hydrogenation.

Chemical Strategy & Pathway

The synthesis is designed to minimize side reactions such as double-sulfonylation or hydrolysis of the sulfonyl chloride.

  • Step 1 (Sulfonylation): Nucleophilic substitution of the sulfonyl chloride with 2-methoxyethylamine under basic conditions (Schotten-Baumann type).

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline using heterogeneous catalysis (Pd/C), preserving the sulfonamide linkage.

Reaction Workflow

ReactionScheme SM 3-Nitrobenzenesulfonyl chloride Inter Intermediate: 3-Nitro-N-(2-methoxyethyl) benzene-1-sulfonamide SM->Inter Step 1: Sulfonylation (0°C to RT, 2h) Reagent1 2-Methoxyethylamine + Et3N / DCM Reagent1->Inter Product Product: 3-Amino-N-(2-methoxyethyl) benzene-1-sulfonamide Inter->Product Step 2: Hydrogenation (RT, 4h) Reagent2 H2 (1 atm) 10% Pd/C, MeOH Reagent2->Product

Figure 1: Synthetic pathway from sulfonyl chloride to amino-sulfonamide.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(2-methoxyethyl)benzene-1-sulfonamide

Objective: Form the sulfonamide bond while suppressing hydrolysis. Scale: 10.0 mmol basis.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountPhysical State
3-Nitrobenzenesulfonyl chloride221.621.02.22 gSolid (mp 60-62°C)
2-Methoxyethylamine75.111.10.83 g (0.96 mL)Liquid (d=0.86 g/mL)
Triethylamine (TEA)101.191.51.52 g (2.10 mL)Liquid
Dichloromethane (DCM)--40 mLSolvent (Anhydrous)
Procedure
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (2.22 g) in anhydrous DCM (30 mL).

  • Cooling: Submerge the flask in an ice/water bath (0°C). Critical: Cooling prevents exothermic runaway and minimizes disulfonylation byproducts.

  • Amine Addition: Mix 2-methoxyethylamine (0.96 mL) and TEA (2.10 mL) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • In-Process Control (IPC): Check TLC (50% EtOAc/Hexane). The starting material (sulfonyl chloride) should be consumed.

  • Workup (Self-Validating):

    • Dilute with DCM (50 mL).

    • Wash 1: 1.0 M HCl (30 mL). Purpose: Removes excess TEA and unreacted amine. The product remains in the organic layer.

    • Wash 2: Water (30 mL).

    • Wash 3: Brine (30 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Output: Yields ~2.4 g (Yellowish solid). Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Reduction to 3-Amino-N-(2-methoxyethyl)benzene-1-sulfonamide

Objective: Reduce the nitro group to an aniline without cleaving the sulfonamide bond. Safety Note: Palladium on Carbon (Pd/C) is pyrophoric. Handle under inert atmosphere until wet.

Materials
ReagentEquiv.AmountRole
Intermediate (Step 1)1.02.40 g (approx)Substrate
10% Pd/C (wet support)10 wt%240 mgCatalyst
Methanol (MeOH)-50 mLSolvent
Hydrogen Gas (H2)Balloon-Reductant
Procedure
  • Inerting: Flush a 250 mL RBF with Nitrogen (N2).

  • Loading: Add the Intermediate (2.40 g) and MeOH (50 mL). Stir to dissolve.

  • Catalyst Addition: Carefully add 10% Pd/C (240 mg) under a gentle flow of N2. Caution: Do not add dry catalyst to flammable solvent in air.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with H2 (balloon). Repeat 3 times.

    • Stir vigorously at RT under H2 atmosphere (1 atm) for 4–6 hours.

  • IPC: Monitor TLC. The non-polar nitro compound will disappear; a more polar, UV-active amine spot (often stains red/brown with ninhydrin) will appear.

  • Workup:

    • Flush the system with N2.[6]

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH (20 mL). Safety: Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude product is usually sufficient. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Troubleshooting & Decision Logic

Use this logic flow to address common deviations in the synthesis.

Troubleshooting Start IPC Check: Step 1 Complete? SM_Remains Issue: SM Remains > 10% Start->SM_Remains No Product_Low Issue: Low Yield / Hydrolysis Start->Product_Low Yes, but... Next Step 2 Check Start->Next Yes Action1 Add 0.2 eq amine Stir 1h extra SM_Remains->Action1 Action2 Check Reagents: Was DCM anhydrous? Product_Low->Action2 Step2_Stall Issue: Step 2 Incomplete Action3 Refresh H2 balloon Warm to 35°C Step2_Stall->Action3 Next->Step2_Stall Nitro visible

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Analytical Characterization (Expected Data)

To validate the synthesis, look for these key signals.

1H NMR (400 MHz, DMSO-d6):

  • Aromatic Region (6.8–7.5 ppm):

    • Step 1 (Nitro): Signals shifted downfield (deshielded) due to electron-withdrawing NO2 and SO2 groups.

    • Step 2 (Amine): Significant upfield shift of protons ortho to the NH2 group. Look for a singlet/broad signal at ~5.5 ppm (2H, -NH2).

  • Aliphatic Region:

    • ~3.30 ppm (s, 3H, -OCH3).

    • ~3.40 ppm (t, 2H, -CH2-O-).

    • ~2.90 ppm (q, 2H, -CH2-N-).

  • Sulfonamide NH:

    • Broad triplet or singlet around 7.5–8.0 ppm (exchangeable with D2O).

Mass Spectrometry (ESI+):

  • Target Mass: [M+H]+ = 231.08

  • Pattern: Look for the [M+Na]+ adduct (253.07).

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl. Handle in a fume hood.

  • 2-Methoxyethylamine: Flammable liquid, skin irritant.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water. Dispose of in a dedicated container for heavy metals.

References

  • Sulfonamide Synthesis Mechanism

    • Bowser, J. R., et al. "Preparation of sulfonamides from N-silylamines."[7] Journal of Organic Chemistry, 1983.[7]

    • Context: Establishes the nucleophilic
  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Heterogeneous Catalytic Hydrogenation on Solid Supports.
    • Context: Validates H2/Pd-C as the standard for chemoselective nitro reduction.
  • General Protocol Validation (Organic Syntheses)

    • "Protection of Primary Amines as 2-Nitrobenzenesulfonamides."[3] Organic Syntheses, Coll. Vol. 10, p. 611 (2004).

    • Context: Provides field-proven workup conditions for nitrobenzenesulfonamides.
  • Compound Data (PubChem)

    • 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide (CID 43153417).
    • Context: Confirmation of chemical structure and identifiers.[8]

Sources

Application

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in fragment-based drug design

Application Note: Strategic Optimization of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in Fragment-Based Drug Discovery Executive Summary & Rationale This guide details the protocol for utilizing 3-amino-N-(2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in Fragment-Based Drug Discovery

Executive Summary & Rationale

This guide details the protocol for utilizing 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide (referred to herein as Fragment 3-AMS ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).

While primary sulfonamides are ubiquitous zinc-binders in Carbonic Anhydrase (CA) drug design, Fragment 3-AMS represents a distinct class of secondary sulfonamides . Its structural logic is threefold:

  • The Core (Benzenesulfonamide): A rigid linker ensuring correct vector orientation.

  • The Vector (3-Amino group): A versatile synthetic handle positioned meta to the sulfonamide, ideal for "fragment growing" into deep hydrophobic pockets (e.g., kinase gatekeeper regions).

  • The Solubilizer (2-methoxyethyl tail): A polar motif that enhances solubility (

    
     mM) for biophysical screening (NMR/SPR) while probing solvent-exposed surface interactions.
    

This protocol focuses on deploying Fragment 3-AMS as a Kinase Hinge Binder or a Protein-Protein Interaction (PPI) anchor , shifting away from the traditional metalloenzyme focus of primary sulfonamides.

Physicochemical Profiling & "Rule of Three" Compliance

Before initiating screening, the fragment must be validated against the "Rule of Three" (Ro3) to ensure it leaves adequate chemical space for optimization.

Table 1: Calculated Properties of Fragment 3-AMS

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 230.28 Da

Pass Allows for addition of ~200 Da during optimization without violating Lipinski rules.
cLogP 0.8 - 1.2

Pass Optimal lipophilicity for membrane permeability; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 3 (Aniline

, Sulfonamide NH)

Pass Critical for hinge binding interactions.
H-Bond Acceptors 5 (Sulfonyl

, Methoxy O, Aniline N)

Warn Slightly high, but the methoxy oxygen is often solvent-exposed, mitigating desolvation penalties.
TPSA ~80


Warn High polarity aids solubility (20 mM in DMSO) but requires hydrophobic growing to balance the final lead.

Workflow: The FBDD Cycle for Fragment 3-AMS

The following diagram outlines the iterative process from screening to chemical elaboration.

FBDD_Workflow Figure 1: Iterative FBDD workflow for Fragment 3-AMS optimization. Screen Step 1: Biophysical Screening (STD-NMR / SPR) Valid Step 2: Structural Validation (X-ray Crystallography) Screen->Valid Kd < 5 mM Design Step 3: Vector Analysis (3-Amino Growth Strategy) Valid->Design Electron Density Confirmed Synth Step 4: Chemical Elaboration (Amide/Urea Coupling) Design->Synth Select Vector Test Step 5: Potency Assay (IC50 Determination) Synth->Test Library Gen Test->Valid Co-crystal of Lead Test->Design SAR Iteration

Detailed Protocols

Protocol A: Saturation Transfer Difference (STD) NMR Screening

Objective: Confirm binding of Fragment 3-AMS to the target protein (e.g., CDK2 or generic kinase) and map the epitope (binding face).

Materials:

  • Protein:

    
     (recombinant, 
    
    
    
    -labeled optional).
  • Ligand:

    
     Fragment 3-AMS (stock in 
    
    
    
    -DMSO).
  • Buffer:

    
     Phosphate, 
    
    
    
    NaCl, pH 7.4, in
    
    
    .

Step-by-Step Methodology:

  • Sample Prep: Prepare a sample with a Protein:Ligand ratio of 1:50 to 1:100. High ligand excess is crucial for the saturation transfer effect.

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

    • On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

    • Off-Resonance Irradiation: 30 ppm (control).

  • Acquisition: Record 1D

    
     spectra. Interleave on- and off-resonance scans to minimize artifacts.
    
  • Analysis: Subtract the "On" spectrum from the "Off" spectrum.

    • Positive Result: Signals corresponding to the aromatic protons or the methoxyethyl tail of 3-AMS appearing in the difference spectrum indicate binding.

    • Epitope Mapping: Calculate the STD Amplification Factor (

      
      ). If the aromatic protons show higher 
      
      
      
      than the methoxy group, the phenyl ring is the primary anchor (likely the hinge binder).
Protocol B: X-ray Crystallography Soaking

Objective: Obtain a high-resolution complex to guide synthetic growth.

Critical Insight: The 2-methoxyethyl tail is flexible. High concentrations are needed to visualize it, but the high solubility of 3-AMS supports this.

  • Crystal Growth: Grow apo-crystals of the target kinase using standard hanging drop vapor diffusion.

  • Soaking Solution: Prepare a "cocktail" containing:

    • Mother Liquor components.

    • 20 mM - 50 mM Fragment 3-AMS.

    • Note: If the fragment precipitates, add 5-10% ethylene glycol or DMSO (up to 10% is usually tolerated by crystals).

  • Incubation: Soak crystals for 1 hour to 24 hours. Monitor for cracking (sign of binding-induced conformational change or lattice disruption).

  • Cryo-protection & Data Collection: Flash cool in liquid nitrogen. Collect data at a synchrotron source.

  • Refinement: Look for

    
     difference density in the ATP-binding pocket. The 3-amino group  should be clearly defined if it is interacting with the hinge region or a conserved water network.
    

Chemical Elaboration Strategy: "The Grow"

Once binding is confirmed, the 3-amino group is the primary vector for elaboration. The strategy involves converting the weak fragment (mM affinity) into a lead (


 to nM affinity) by reaching into adjacent sub-pockets.

Reaction Scheme Logic: The aniline nitrogen is nucleophilic but less reactive than aliphatic amines. Coupling requires activation.

Table 2: Synthetic Pathways for 3-AMS Optimization

Reaction TypeTarget MotifReagentsRationale
Amide Coupling Amide (H-bond acceptor/donor)R-COOH, HATU, DIPEA, DMFClassic "Grow". The carbonyl oxygen can interact with backbone NHs.
Urea Formation Urea (Dual H-bond donor)R-N=C=O (Isocyanate) or CDIUreas are potent kinase inhibitors (e.g., Sorafenib type). Creates a "linker" to the DFG-motif.
Reductive Amination Secondary AmineR-CHO,

Increases flexibility; maintains basicity for salt bridges.
Sulfonylation Bis-Sulfonamide

, Pyridine
Explores "deep" hydrophobic pockets; rigidifies the scaffold.
Visualization of Chemical Space Expansion

Chem_Elaboration Figure 2: Synthetic elaboration of the 3-amino vector. Core Fragment 3-AMS (Core Scaffold) Path1 Pathway A: Amide Coupling (Target: Gatekeeper Residue) Core->Path1 + Carboxylic Acids (HATU/DMF) Path2 Pathway B: Urea Formation (Target: DFG-Aspartate) Core->Path2 + Isocyanates (DCM/TEA) Prod1 Amide Library (R-CONH-Ar) Path1->Prod1 Prod2 Urea Library (R-NHCONH-Ar) Path2->Prod2

Case Study Application: Targeting Kinase Hinge Region

Hypothetical Scenario based on validated FBDD principles.

  • Hit Identification: Fragment 3-AMS binds to CDK2 with

    
     (determined by SPR).
    
  • Structural Insight: X-ray structure reveals the sulfonamide oxygen accepts a H-bond from the backbone NH of the hinge region. The 3-amino group points toward the solvent-exposed "sugar pocket". The methoxyethyl tail is disordered but occupies the hydrophobic back-cleft.

  • Optimization:

    • A library of 50 amides is synthesized using the 3-amino handle.

    • Result: Coupling a 4-fluorobenzoic acid moiety improves potency to

      
      . The new phenyl ring creates a 
      
      
      
      -stacking interaction with the gatekeeper residue (Phe80).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link(Note: Illustrates the use of amino-pyrazole fragments similar to the aniline strategy described).

Method

Application Note: Chemoselective Reduction of Nitro-Sulfonamide Intermediates

Abstract The reduction of nitroarenes to anilines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of sulfonamide-bearing pharmacophores (e.g., COX-2 inhibitors, diuretics, and antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of nitroarenes to anilines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of sulfonamide-bearing pharmacophores (e.g., COX-2 inhibitors, diuretics, and antibiotics). While the sulfonamide moiety (


) is generally robust, the presence of sensitive auxiliary functional groups (halogens, alkenes, heterocycles) necessitates a strategic selection of reduction methodology. This guide details three validated protocols for the reduction of nitro-sulfonamide intermediates, prioritizing chemoselectivity, scalability, and operational safety.

Strategic Considerations & Decision Matrix

The Chemoselectivity Challenge

In drug discovery, nitro-sulfonamide intermediates often contain "distraction" groups—functional moieties that compete for reduction.

  • Halogens (Cl, Br, I): Susceptible to hydrogenolysis (dehalogenation) under standard Pd/C catalytic hydrogenation.

  • Sulfonamide Stability: Generally stable to reduction, but the

    
     bond can be labile under aggressive dissolving metal conditions (e.g., Na/NH
    
    
    
    ), which must be avoided.
  • Reaction Poisoning: Sulfur atoms in the sulfonamide or thiophene/thiazole rings can poison heterogeneous catalysts (Pd, Pt).

Method Selection Workflow

Use the following decision tree to select the optimal protocol for your substrate.

ReductionDecisionTree Start Start: Nitro-Sulfonamide Substrate HalogenCheck Contains Aryl Halides (Cl, Br, I)? Start->HalogenCheck SulfurCheck Contains Thiophene/Thioether? HalogenCheck->SulfurCheck No MethodB Method B: Fe/AcOH (Bechamp) (Robust, Halogen-Safe) HalogenCheck->MethodB Yes (Risk of Dehalogenation) ScaleCheck Scale > 100g? SulfurCheck->ScaleCheck No SulfurCheck->MethodB Yes (Catalyst Poisoning) MethodA Method A: Pd/C Hydrogenation (High Efficiency, Clean Workup) ScaleCheck->MethodA Yes (Cost/Throughput) MethodC Method C: Sodium Dithionite (Mild, Base-Sensitive) ScaleCheck->MethodC No (Convenience)

Figure 1: Strategic decision matrix for selecting reduction conditions.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best For: Non-halogenated substrates, large-scale batches, and clean starting materials free of sulfur poisons. Mechanism: Heterogeneous catalysis facilitating hydride transfer.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5–10 wt% loading, 50% water wet)

  • Solvent: MeOH, EtOH, or THF

  • Hydrogen source: H

    
     gas (balloon or Parr shaker)
    

Protocol:

  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the nitro-sulfonamide (10 mmol) in MeOH (50 mL).

    • Note: If solubility is poor, use a THF/MeOH (1:1) mixture.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10 wt% relative to substrate).

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x). Stir vigorously under H
    
    
    atmosphere (1 atm for balloon, 30–50 psi for Parr shaker) at RT.
  • Monitoring: Monitor by LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline.

Method B: Iron-Mediated Reduction (Modified Bechamp)

Best For: Halogenated substrates (Cl, Br, I), sulfur-containing heterocycles, and "dirty" crude intermediates. Mechanism: Single electron transfer (SET) from Fe(0) surface.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv) or Acetic Acid (AcOH, 5–10 equiv)
    
  • Solvent: EtOH/Water (3:1)

Protocol:

  • Setup: In a flask equipped with a reflux condenser, suspend the nitro-sulfonamide (10 mmol) in EtOH (40 mL) and Water (10 mL).

  • Activation: Add NH

    
    Cl (50 mmol) and Iron powder (50 mmol).
    
    • Tip: For sluggish substrates, add 1-2 drops of conc. HCl to activate the iron surface.

  • Reaction: Heat to mild reflux (70–80 °C) with vigorous mechanical stirring.

    • Critical: Vigorous stirring is essential to prevent iron clumping.

  • Monitoring: Monitor by TLC/LC-MS. Completion typically occurs in 1–4 hours.

  • Workup (The "Iron Sludge" Fix):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Filter through a wide pad of Celite®.

    • Crucial Step: Wash the Celite cake with hot EtOAc to ensure the product desorbs from the iron oxides.

  • Purification: Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method C: Sodium Dithionite Reduction

Best For: Mild conditions, base-sensitive substrates, and parallel synthesis (easy liquid-liquid extraction). Mechanism: Electron transfer via the SO


 radical anion.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    , 3.0–5.0 equiv)
  • Solvent: THF/Water (1:1) or Dioxane/Water

Protocol:

  • Dissolution: Dissolve the nitro-sulfonamide (5 mmol) in THF (15 mL).

  • Reagent Prep: Dissolve Na

    
    S
    
    
    
    O
    
    
    (15–25 mmol) in Water (15 mL).
  • Addition: Add the aqueous dithionite solution to the THF solution dropwise.

  • Reaction: Stir at RT to 50 °C.

    • Observation: The reaction often turns yellow/orange and then fades as the nitro group is reduced.

  • Workup: Dilute with EtOAc and Water. Separate layers. The product resides in the organic layer.

Comparative Data & Troubleshooting

FeatureMethod A (Pd/C)Method B (Fe/AcOH)Method C (Dithionite)
Chemoselectivity Low (Reduces Halogens/Alkenes)High (Tolerates Halogens)High (Tolerates most groups)
Reaction Time Fast (2-6 h)Medium (1-4 h)Medium (2-12 h)
Workup Simple (Filtration)Difficult (Iron Sludge)Simple (Extraction)
Scalability ExcellentGood (Waste issues)Moderate
Cost High (Catalyst)LowLow
Troubleshooting Guide

Issue 1: Incomplete Reduction (Stalled at Hydroxylamine)

  • Cause: Insufficient reducing power or catalyst poisoning.

  • Solution (Method A): Replenish H

    
     atmosphere; add fresh catalyst.
    
  • Solution (Method B): Add fresh activated iron powder and increase temperature to reflux.

Issue 2: Dehalogenation Observed (Method A)

  • Cause: Pd-catalyzed oxidative addition into C-X bond.

  • Solution: Switch to Method B (Iron) or add a poison like Sulfided Platinum (Pt(S)/C) instead of Pd/C.

Issue 3: Emulsion during Workup (Method B)

  • Cause: Fine iron oxide particles.

  • Solution: Use a wider Celite pad. Add a small amount of saturated NaHCO

    
     to the aqueous phase to aggregate the salts before filtration.
    

Reaction Pathway Visualization

The following diagram illustrates the reduction pathway and potential pitfalls (red) versus the desired path (green).

ReactionPathway Nitro Nitro-Sulfonamide (R-SO2NH-Ar-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Dehalogenated Side Product: Dehalogenation Nitro->Dehalogenated Pd/C (Over-reduction) Cleaved Side Product: Sulfonamide Cleavage Nitro->Cleaved Na/NH3 (Avoid) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Aniline Target Aniline (R-SO2NH-Ar-NH2) Hydroxylamine->Aniline 2e- / 2H+ (Rate Limiting Step)

Figure 2: Stepwise reduction pathway showing intermediates and potential side reactions.

Safety & Waste Management

  • Hydrogen Gas (Method A): Extremely flammable. Ensure proper grounding of equipment to prevent static discharge. Perform in a well-ventilated fume hood.

  • Iron Waste (Method B): The filter cake containing iron residues can be pyrophoric if allowed to dry completely in air. Keep the filter cake wet with water and dispose of it in a dedicated solid waste container.

  • Sulfur Dioxide (Method C): Dithionite decomposition releases SO

    
     gas, which is toxic and respiratory irritant. Ensure scrubber or efficient ventilation is active.
    

References

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library. Link

  • Owsley, D. C., & Bloomfield, J. J. (1977).[1] "Reduction of Nitro Compounds by Iron/Acetic Acid." Synthesis, 1977(2), 118.[1] Link

  • Romero, A. H., et al. (2013).[2][3] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45, 2043-2050.[3] Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." Common Organic Chemistry. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 3-nitro-N-(2-methoxyethyl)benzene-1-sulfonamide

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting for Nitro Reduction of Sulfonamide Derivatives Executive Summary & Chemical Context This guide addresses the reduction of 3-nitro-N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting for Nitro Reduction of Sulfonamide Derivatives

Executive Summary & Chemical Context

This guide addresses the reduction of 3-nitro-N-(2-methoxyethyl)benzene-1-sulfonamide to its corresponding aniline. This transformation is a critical step in synthesizing sulfonamide-based pharmacophores.

The Chemical Challenge:

  • Functional Group Compatibility: The sulfonamide moiety (

    
    ) is generally stable, but the sulfur atom can act as a mild catalyst poison in hydrogenation.
    
  • Intermediate Stalling: Aromatic nitro reductions proceed via the Haber mechanism.[1] Inefficient conditions often lead to the accumulation of aryl hydroxylamine intermediates (

    
    ), which are toxic and unstable.
    
  • Solubility: The 2-methoxyethyl tail improves solubility in organic solvents compared to bare sulfonamides, but the amphoteric nature of the amino-sulfonamide product requires careful pH management during workup.

Method Selection Matrix

Use this decision matrix to select the optimal protocol for your available equipment and constraints.

FeatureMethod A: Catalytic Hydrogenation (Recommended)Method B: Iron-Mediated Reduction (Robust Alternative)Method C: Hydrazine Transfer (Specialized)
Reagents

(gas), Pd/C (10%)
Fe powder,

or AcOH

, Raney Ni or

Mechanism Surface-catalyzed hydrogenationSingle Electron Transfer (SET)Catalytic Transfer Hydrogenation
Scalability High (Industrial Standard)Medium (Solid waste generation)Low/Medium (Safety concerns)
Sulfur Tolerance Moderate (Pd can be poisoned)High (Unaffected by S)High
Clean-up Simple filtrationMessy (Iron oxide sludge)Moderate
Best For Clean product, scale-upPoisoned substrates, small batchesLabs without

lines

Standard Operating Procedures (SOPs)

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for high purity and minimal workup.

  • Preparation: Dissolve 3-nitro-N-(2-methoxyethyl)benzene-1-sulfonamide (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

    • Note: The methoxyethyl group aids solubility, but if the starting material remains suspended, add small amounts of THF or EtOAc.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), add 10% Pd/C  (10 wt% loading relative to substrate).
    
    • Tip: Wet the catalyst with toluene or water before adding solvent to prevent ignition.

  • Reaction: Purge with

    
     gas (balloon or 1-3 bar). Stir vigorously at RT to 40°C .
    
    • Critical: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor by TLC/HPLC. Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

Protocol B: Fe/NH4Cl Reduction (Bechamp Modification)

Best if the catalyst is being poisoned or for parallel synthesis libraries.

  • Mixture: Suspend substrate (1.0 equiv) in EtOH:Water (3:1) .

  • Reagents: Add Iron powder (3-5 equiv) and Ammonium Chloride (

    
    , 5 equiv).
    
  • Heat: Heat to reflux (

    
    ) for 2-4 hours.
    
    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (

      
      ).
      
  • Workup: Filter hot through Celite. Wash the cake with hot EtOAc.

    • Troubleshooting: If the filtrate is cloudy (emulsion), adjust pH to ~8 with

      
       and extract with EtOAc.
      

Mechanistic Visualization

Understanding the pathway is vital for troubleshooting. The reduction follows the Haber Mechanism .[2] Stalling usually occurs at the Hydroxylamine stage.

HaberMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (Impurity) Nitroso->Azoxy Condensation (Basic pH) Aniline Aniline Product (-NH2) Hydroxylamine->Aniline 2e-, 2H+ (Slow Step) Hydroxylamine->Azoxy Condensation Azo Azo (Impurity) Azoxy->Azo Reduction

Figure 1: The Haber reduction mechanism.[1] The conversion of Hydroxylamine to Aniline is often the rate-determining step where stalling occurs.

Troubleshooting Center (Q&A)

Issue 1: Reaction Stalled at Intermediate

Q: I see a new spot on TLC that is more polar than the starting material but less polar than the amine product. The reaction won't progress. A: This is likely the aryl hydroxylamine (


) intermediate.
  • Why it happens: The reduction of hydroxylamine to amine is the rate-determining step. If the catalyst activity is low (poisoning) or hydrogen pressure is insufficient, the reaction stops here.

  • The Fix:

    • Increase Temperature: Raise reaction temp to 50-60°C.

    • Add Promoter: For hydrogenation, adding a trace of Vanadium (e.g.,

      
      ) can accelerate this specific step [1].
      
    • Check pH: Ensure the reaction is not basic. Basic conditions favor the condensation of hydroxylamine with nitroso intermediates to form Azoxy impurities (dimers).

Issue 2: Low Yield After Workup

Q: LCMS shows 100% conversion, but I only isolated 40% yield after extraction. A: This is a solubility/pH issue intrinsic to sulfonamides.

  • The Science: The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ), while the new aniline amine is basic (
    
    
    ). The molecule is amphoteric.
  • The Fix:

    • If you extract with high pH (NaOH), the sulfonamide deprotonates and stays in the water layer.

    • Correct Workup: Adjust the aqueous layer to pH 6-7 (neutral) before extracting with EtOAc or DCM. This ensures the molecule is in its neutral, organic-soluble form.

Issue 3: Catalyst Poisoning

Q: The reaction works on 100mg scale but fails on 10g scale using Pd/C. A: The sulfur atom in the sulfonamide group can coordinate to the Pd surface, reducing active sites over time.

  • The Fix:

    • Increase Loading: Increase Pd/C loading from 5 wt% to 10-15 wt%.

    • Switch Catalyst: Use Pt/C (Platinum on Carbon), which is often more resistant to sulfur poisoning than Palladium.

    • Switch Method: Move to Method B (Fe/NH4Cl), which is immune to sulfur poisoning.

Issue 4: Unknown Impurities (Colored)

Q: The reaction mixture turned bright orange/red. A: This indicates the formation of Azo (


) or Azoxy  (

) compounds.
  • Why it happens: These form via the condensation of nitroso and hydroxylamine intermediates, typically under basic conditions or if the reduction is too slow (starved of Hydrogen).

  • The Fix:

    • Ensure rapid stirring (high mass transfer).

    • Avoid adding exogenous bases.

    • If using chemical reduction, ensure sufficient acid source (e.g.,

      
       is acidic enough to prevent this).
      

Interactive Debugging Flowchart

Use this logic flow to diagnose your specific experiment.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC Status What is the status? CheckTLC->Status Stalled Stalled / Incomplete Status->Stalled Colored Orange/Red Coloration Status->Colored LowYield Full Conversion but Low Yield Status->LowYield HydroxylCheck Is Hydroxylamine Present? Stalled->HydroxylCheck AzoForm Diagnosis: Azo/Azoxy Dimer Formation Colored->AzoForm PHCheck Diagnosis: Product trapped in aqueous phase LowYield->PHCheck HeatUp Action: Increase Temp & H2 Pressure HydroxylCheck->HeatUp Yes Poison Action: Catalyst Poisoned. Wash catalyst or switch to Fe/NH4Cl HydroxylCheck->Poison No (SM remains) Acidify Action: Acidify slightly & Increase Stir Rate AzoForm->Acidify AdjustPH Action: Adjust workup pH to 6-7 PHCheck->AdjustPH

Figure 2: Diagnostic logic for optimizing nitro reduction.

References

  • Haber Mechanism & Hydroxylamine Accumulation

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69.

    • Note: Discusses the role of Vanadium modifiers in preventing hydroxylamine buildup.
  • Iron-Mediated Reduction (Bechamp)

    • Org.[3][4] Synth. 1948, 28, 11. "m-Chloronitrobenzene Reduction."

    • Note: Classic protocol adaptable to sulfonamides.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • General Nitro Reduction Reviews

    • Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds."[4] Organic Process Research & Development, 2018.[5]

Sources

Optimization

Technical Support Center: Stability of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in Acidic Conditions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. This resource provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability challenges encountered during your research, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of Your Sulfonamide

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, like other sulfonamides, possesses a core structure that can be susceptible to degradation, especially under acidic conditions. The primary pathway of degradation is the hydrolysis of the sulfonamide (S-N) bond. The rate and extent of this degradation are influenced by several factors including pH, temperature, and the electronic effects of the substituents on the benzene ring.

The presence of the 3-amino group, an electron-donating group, increases the electron density of the benzene ring through resonance. This can potentially influence the stability of the sulfonamide bond. Conversely, the N-(2-methoxyethyl) group's electronic and steric effects may also play a role in the molecule's overall stability profile. This guide will help you navigate these complexities in your experimental work.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and analysis of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in acidic environments.

Q1: I am observing a decrease in the concentration of my stock solution of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide prepared in an acidic buffer. What could be the cause?

A1: A decrease in concentration over time strongly suggests degradation of the compound. The most likely cause under acidic conditions is the hydrolysis of the sulfonamide bond. This reaction cleaves the molecule into 3-aminobenzenesulfonic acid and 2-methoxyethylamine. The rate of this hydrolysis is often accelerated at lower pH values (typically below pH 4) and higher temperatures.

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating analytical method, such as the HPLC protocol detailed below, to analyze your stock solution. The appearance of new peaks corresponding to the degradation products will confirm hydrolysis.

  • pH and Temperature Control: If possible, adjust the pH of your solution to a less acidic range where the compound exhibits greater stability. If the experimental conditions require a low pH, prepare fresh solutions immediately before use and store them at a reduced temperature (e.g., 2-8°C) to minimize degradation.

  • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to understand the degradation profile of your compound under your specific experimental conditions. This will help you predict its stability and identify potential degradation products.

Q2: My HPLC chromatogram shows multiple unexpected peaks after subjecting my compound to acidic stress. How can I identify these peaks?

A2: The appearance of multiple peaks indicates the formation of degradation products. The primary degradation products are expected to be 3-aminobenzenesulfonic acid and 2-methoxyethylamine. However, secondary degradation or side reactions can sometimes occur.

Troubleshooting and Identification Strategy:

  • Analyze Peak Characteristics: Examine the retention times of the new peaks. The degradation products, being more polar, will likely have shorter retention times than the parent compound in a reversed-phase HPLC system.

  • LC-MS Analysis: The most definitive way to identify the unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the corresponding compound, allowing you to propose structures for the degradation products.

  • Reference Standards: If available, inject reference standards of the suspected degradation products (3-aminobenzenesulfonic acid and 2-methoxyethylamine) to compare their retention times with the unknown peaks in your chromatogram.

Q3: How can I prevent the degradation of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide during my experiments that require acidic conditions?

A3: While complete prevention may not always be possible, you can take several steps to minimize degradation:

  • Minimize Exposure Time: Prepare your acidic solutions of the compound immediately before they are needed.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol.

  • Use of Co-solvents: If your experimental design allows, using a co-solvent like acetonitrile or methanol in your acidic aqueous solution can sometimes reduce the rate of hydrolysis. However, the effect of co-solvents should be validated for your specific application.

  • Buffer Selection: The type of acid or buffer used can influence the degradation rate. It is advisable to test the stability in a few different acidic buffers if your protocol allows for flexibility.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide under acidic stress.[1][2]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC (see Protocol 2).

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. Aim for 5-20% degradation of the active pharmaceutical ingredient.[1][2] If degradation is too rapid or too slow, adjust the acid concentration or temperature accordingly.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute the parent compound and any less polar impurities. A typical gradient might be: 0-5 min: 95% A, 5% B 5-20 min: Gradient to 50% A, 50% B 20-25 min: Gradient to 95% A, 5% B 25-30 min: 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength Scan for optimal wavelength using a PDA detector, likely around 254 nm or 270 nm.
Injection Volume 10 µL

Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 3: Thin-Layer Chromatography (TLC) for Rapid Screening

TLC can be used as a quick and simple method to qualitatively assess the degradation of the compound.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Spotting: Spot the initial (time 0) and degraded samples from the forced degradation study onto the TLC plate.

  • Development: Develop the plate in a suitable solvent system. A good starting point for sulfonamides is a mixture of chloroform and methanol (e.g., 9:1 v/v) or ethyl acetate and hexane.[4]

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. The appearance of new spots in the degraded samples indicates the formation of degradation products.

Visualizing Degradation and Workflows

Acid-Catalyzed Hydrolysis Pathway

The primary degradation pathway for 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide in acidic conditions is the hydrolysis of the sulfonamide bond.

cluster_reactants Reactants cluster_conditions Condition cluster_products Degradation Products Parent 3-amino-N-(2-methoxyethyl) benzene-1-sulfonamide Product1 3-aminobenzenesulfonic acid Parent->Product1 Hydrolysis Product2 2-methoxyethylamine Parent->Product2 Hydrolysis H2O Water (H₂O) H+ Acid (H⁺)

Caption: Acid-catalyzed hydrolysis of the parent compound.

Experimental Workflow for Stability Assessment

A systematic approach is crucial for accurately assessing the stability of your compound.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_evaluation Phase 4: Data Interpretation A Define Stress Conditions (Acid Conc., Temp.) B Prepare Stock Solution (1 mg/mL) A->B C Incubate under Acid Stress B->C D Withdraw Samples at Timepoints C->D E Neutralize Samples D->E F Analyze by Stability-Indicating HPLC Method E->F G Analyze by TLC (Optional) E->G H Quantify Degradation F->H I Identify Degradation Products (LC-MS if needed) H->I J Assess Stability Profile I->J

Caption: Workflow for assessing acidic stability.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov.
  • Biphenyl sulfonamide 1 stability and degradation pathways. (n.d.). Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Semantic Scholar.
  • Sop for force degradation study. (2023, December 27). Pharma Dekho.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). ResearchGate.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (n.d.). ResearchGate.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • TLC of Sulfonamides. (n.d.). ResearchGate.
  • How to separate these sulfonamides with TLC. (2024, November 11). Reddit.
  • A novel method to chromatographically resolution of sulphonamides by vapour-programmed thin-layer chromatography. (2017, September 7). MedCrave online.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019, July 30). Scholars Middle East Publishers.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.).
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013, March 27). Molnar Institute.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2).
  • Stability testing of existing active substances and related finished products. (2023, July 13).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For a compound such as 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For a compound such as 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, a sulfonamide derivative, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The molecular formula for a related compound, 3-amino-N-(2-cyanoethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, is C12H17N3O3S.[1] For the purpose of this guide, we will consider a representative molecular formula of C9H14N2O4S for 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, based on similar structures.[2] This provides a theoretical elemental composition that serves as the benchmark for analytical validation.

Theoretical Elemental Composition
ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.019108.0941.21
HydrogenH1.011414.145.39
NitrogenN14.01228.0210.69
OxygenO16.00464.0024.41
SulfurS32.07132.0712.24
Total 262.32 100.00

Comparing Analytical Methodologies: Combustion Analysis vs. ICP-MS

The two primary techniques for elemental analysis in this context are Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The choice between them depends on the specific analytical goal: determining the primary elemental composition (C, H, N, S) or quantifying trace elemental impurities.

Combustion Analysis: The Gold Standard for CHNS Quantification

Combustion analysis is a robust and widely used method for determining the elemental composition of pure organic compounds.[3] The technique involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple gases (CO2, H2O, N2, SO2).[3][4] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[5][6]

Why it's the preferred method for primary composition:

  • High Precision and Accuracy: Modern CHN/S analyzers offer excellent precision and accuracy for quantifying the major elements in an organic molecule.[4]

  • Direct Measurement: It directly measures the elements of interest, providing a fundamental confirmation of the compound's empirical formula.

  • Established Methodology: The Dumas method, upon which many modern analyzers are based, is a well-established and validated technique.[3]

Experimental Workflow: Combustion Analysis

Combustion Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Weighing Accurately weigh ~1-3 mg of sample Encapsulation Encapsulate in tin or silver capsule Sample_Weighing->Encapsulation Combustion Combustion at >900°C in oxygen stream Encapsulation->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Elemental Percentages Integration->Calculation

Caption: Workflow for CHNS elemental analysis by combustion.

Protocol for Combustion Analysis:

  • Instrument Calibration: Calibrate the CHNS analyzer using a certified reference material (CRM) with a known elemental composition, such as sulfanilamide or BBOT.[7] Multiple calibration points should be used to establish a linear response curve.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide sample into a tin or silver capsule.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The sample is then dropped into a high-temperature furnace (typically 900-1000°C) with a pulse of pure oxygen.

  • Combustion and Reduction: The sample undergoes flash combustion, converting carbon to CO2, hydrogen to H2O, nitrogen to various nitrogen oxides (NOx), and sulfur to SO2. The combustion gases are then passed through a reduction tube containing copper to convert NOx to N2.

  • Separation and Detection: The resulting gases (CO2, H2O, N2, and SO2) are separated using a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of each element based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unveiling Trace Elemental Impurities

While combustion analysis excels at bulk elemental composition, ICP-MS is the premier technique for detecting and quantifying trace elemental impurities.[8][9] This is of critical importance in pharmaceutical manufacturing, where strict limits are placed on potentially toxic elements.[9][10] The United States Pharmacopeia (USP) chapters <232> and <233> mandate the control of elemental impurities in drug products, making ICP-MS an indispensable tool.[9][11][12]

Why ICP-MS is essential for impurity analysis:

  • Exceptional Sensitivity: ICP-MS can detect most elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[13]

  • Multi-element Capability: It can simultaneously measure a wide range of elements, from lithium to uranium.[9][13]

  • Regulatory Compliance: It is the technique of choice for complying with international regulations on elemental impurities, such as ICH Q3D.[13][14]

Experimental Workflow: ICP-MS Analysis

ICP-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Digestion Microwave-assisted acid digestion Dilution Dilution to final volume Digestion->Dilution Nebulization Sample introduction via nebulizer Dilution->Nebulization Ionization Ionization in argon plasma Nebulization->Ionization Mass_Separation Mass separation in quadrupole Ionization->Mass_Separation Detection Ion detection Mass_Separation->Detection Quantification Quantification against calibration standards Detection->Quantification Reporting Reporting of impurity concentrations Quantification->Reporting

Caption: Workflow for trace elemental impurity analysis by ICP-MS.

Protocol for ICP-MS Analysis:

  • Sample Preparation (Digestion): Accurately weigh a representative amount of the 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.

  • Microwave Digestion: Subject the sample to a validated microwave digestion program to completely break down the organic matrix.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The calibration curve should bracket the expected concentration of impurities.

  • Analysis: Introduce the prepared samples and standards into the ICP-MS. The liquid sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is desolvated, atomized, and ionized.

  • Mass Spectrometry: The resulting ions are directed into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Data Analysis: The detector counts the ions for each mass, and the software calculates the concentration of each elemental impurity in the original sample based on the calibration standards.

Certified Reference Materials: The Foundation of Trustworthiness

The validity of any elemental analysis hinges on the quality of the reference materials used for calibration and verification. Certified Reference Materials (CRMs) are indispensable for ensuring the accuracy and traceability of results.[15]

For combustion analysis, organic CRMs with certified values for C, H, N, and S are used. Sulfanilamide is a common and appropriate CRM for sulfonamide compounds due to its structural similarity.[7]

For ICP-MS, multi-element solution standards, traceable to national standards institutes like NIST, are required for instrument calibration.

Comparison of Common Elemental Analysis Standards

Standard/TechniquePurposeKey AdvantagesConsiderations
Combustion Analysis Determination of %C, %H, %N, %SHigh precision for major elements, direct measurement, cost-effective.Not suitable for trace metal analysis.
Sulfanilamide CRM Calibration of CHNS analyzersStructurally relevant to the analyte, widely available with certified values.Ensure proper storage to maintain integrity.
ICP-MS Quantification of trace elemental impuritiesExtremely high sensitivity, multi-element capability, regulatory acceptance.[8][9]Higher instrument and operational costs, requires sample digestion.
Multi-element ICP-MS Standards Calibration of ICP-MSTraceable to international standards, available in various concentrations.Potential for spectral interferences that need to be addressed.

Conclusion

For a comprehensive elemental characterization of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, a dual-pronged approach is essential. Combustion analysis, calibrated with a suitable CRM like sulfanilamide, provides the definitive quantification of the core elements (C, H, N, S), confirming the compound's empirical formula. In parallel, ICP-MS analysis is non-negotiable for ensuring the safety and purity of the API by quantifying trace elemental impurities according to stringent regulatory guidelines. By understanding the strengths and applications of each technique and grounding the analysis in the use of certified reference materials, researchers and drug developers can ensure the highest level of scientific integrity and data trustworthiness.

References

  • Wikipedia. Combustion analysis. [Link]

  • Wikipedia. Inductively coupled plasma mass spectrometry. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • LCGC International. ICP MS Detection for HPLC Analyses of Pharmaceutical Products. [Link]

  • Dalton Pharma Services. ICP-MS Elemental Analysis. [Link]

  • Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S). [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • PubMed. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Almac Group. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • MolPort. 3-amino-N-(2-cyanoethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide. [Link]

  • Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. [Link]

  • University of Florida. Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. [Link]

  • SlideShare. Analysis of elemental impurities in API. [Link]

  • Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]

  • PubChem. 3-amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide. [https://pubchem.ncbi.nlm.nih.gov/compound/3-amino-4-(2-methoxyethyl_amino_benzene-1-sulfonamide]([Link]

  • PubChem. 3-amino-4-[(2-methoxyethyl)amino]-n-methylbenzene-1-sulfonamide. [https://pubchem.ncbi.nlm.nih.gov/compound/3-amino-4-(2-methoxyethyl_amino-n-methylbenzene-1-sulfonamide]([Link]

  • National Institute of Metrology, China. Reference Material Certificate. [Link]

  • USDA. Determination and Confirmation of Sulfonamides. [Link]

  • VELP Scientifica. chns calibration standards search. [Link]

  • AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • MDPI. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubChem. 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide. [Link]

  • Agilent Technologies. Therapeutic Peptides Workflow Resource Guide. [Link]

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Comparative

Comparison of 3-amino vs 4-amino benzenesulfonamide reactivity

Topic: Comparative Reactivity Profile: 3-Amino vs. 4-Aminobenzenesulfonamide Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Isomer Effect in Sulfonamide Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile: 3-Amino vs. 4-Aminobenzenesulfonamide Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Isomer Effect in Sulfonamide Chemistry

In drug discovery and organic synthesis, the positional isomerism of the amino group on the benzenesulfonamide scaffold dictates profound differences in chemical reactivity and biological efficacy. While 4-aminobenzenesulfonamide (Sulfanilamide) is the archetypal pharmacophore for folate synthesis inhibition, its meta-isomer, 3-aminobenzenesulfonamide (Metanilamide) , presents a distinct electronic profile that alters its nucleophilicity, acidity, and electrophilic substitution patterns.

This guide provides a rigorous, data-driven comparison of these two isomers, moving beyond basic structural descriptions to analyze the mechanistic causality driving their divergent behaviors.

Electronic Structure & Reactivity Profiles

The fundamental difference between these isomers lies in the conjugation pathway between the electron-donating amino group (


) and the electron-withdrawing sulfonamide group (

).
The "Push-Pull" vs. "Insulated" Systems
  • 4-Aminobenzenesulfonamide (Para): Exhibits a direct "push-pull" resonance system. The lone pair on the nitrogen can delocalize across the ring directly into the sulfonyl group. This resonance stabilization significantly reduces the electron density on the amino nitrogen, lowering its nucleophilicity.

  • 3-Aminobenzenesulfonamide (Meta): The amino group is in a meta relationship with the sulfonamide. Resonance delocalization from the amine cannot place electron density directly onto the carbon bearing the sulfonamide group. The sulfonamide exerts its electron-withdrawing effect primarily through induction (

    
    ), which is weaker than the combined resonance and induction seen in the para isomer.
    

Table 1: Physicochemical Comparison

Feature4-Aminobenzenesulfonamide3-AminobenzenesulfonamideMechanistic Driver
Common Name SulfanilamideMetanilamideN/A
Hammett Constant (

)


Para-position exerts stronger EWG effect.
Amine Basicity (

of

)


3-isomer retains more e- density on N.
Nucleophilicity LowModerateResonance delocalization in 4-isomer deactivates N.
Biological Target Dihydropteroate SynthaseInactive (typically)Steric/Electronic fit for PABA mimicry.
Visualizing the Electronic Conflict

The following diagram illustrates the resonance disconnect in the 3-isomer versus the conjugated system in the 4-isomer.

electronic_effects cluster_para 4-Amino (Sulfanilamide) cluster_meta 3-Amino (Metanilamide) P_NH2 Amino Group (Donor) P_Ring Benzene Ring (Conduit) P_NH2->P_Ring Resonance (+R) Strong Delocalization P_SO2 Sulfonamide (Acceptor) P_Ring->P_SO2 Electron Sink M_NH2 Amino Group (Donor) M_Ring Benzene Ring (Interrupted) M_NH2->M_Ring Resonance (+R) (Ortho/Para only) M_SO2 Sulfonamide (Acceptor) M_Ring->M_SO2 Induction (-I) only No Direct Resonance

Caption: Comparative electronic flows. Red arrows indicate strong resonance withdrawal in the para-isomer; dashed blue line indicates weaker inductive withdrawal in the meta-isomer.

Nucleophilic Reactivity: Acetylation Kinetics

To empirically validate the electronic theory, one can compare the rates of N-acetylation. The 3-amino isomer, being more nucleophilic, reacts significantly faster with electrophiles like acetic anhydride.

Experimental Protocol: Comparative Kinetic Assay

Objective: Determine the pseudo-first-order rate constants (


) for the acetylation of both isomers.

Reagents:

  • Analyte A: 4-aminobenzenesulfonamide (10 mM in DMSO)

  • Analyte B: 3-aminobenzenesulfonamide (10 mM in DMSO)

  • Reagent: Acetic Anhydride (excess, 100 mM in Acetonitrile)

  • Buffer: Phosphate buffer (pH 7.4)

Workflow:

  • Preparation: Dilute Analyte stocks to 50

    
    M in Phosphate buffer.
    
  • Initiation: Add Acetic Anhydride (10-fold molar excess) to the reaction vessel at

    
    .
    
  • Monitoring: Use UV-Vis spectrophotometry. Monitor the decrease in absorbance at the specific

    
     of the free amine (approx. 250-260 nm) or the appearance of the amide.
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Expected Data Output:

IsomerRelative NucleophilicityRate Constant (

) Trend
3-Amino HighFast (

minutes)
4-Amino LowSlow (

hours)

Why this happens: The transition state for the attack of the 4-amino nitrogen on the carbonyl carbon is destabilized by the lack of available electron density, which is being pulled away by the sulfonamide group.

Electrophilic Aromatic Substitution (EAS): Bromination

When the ring itself acts as the nucleophile (reacting with


), the directing effects of the substituents dictate the product distribution.
4-Aminobenzenesulfonamide (Cooperative Directing)
  • Amine: Strong activator, directs Ortho/Para.

  • Sulfonamide: Moderate deactivator, directs Meta.

  • Alignment: The positions ortho to the amine (positions 2 and 6) are also meta to the sulfonamide (at position 4).

  • Result: The effects reinforce each other. Bromination occurs rapidly at positions 2 and 6.

    • Major Product:3,5-dibromo-4-aminobenzenesulfonamide (Note: Numbering changes based on priority, but chemically it is ortho to the amine).

3-Aminobenzenesulfonamide (Conflicting Directing)[1]
  • Amine: Directs to positions 2, 4, and 6 (relative to itself).

  • Sulfonamide: Directs to positions 1 and 5 (meta to itself).

  • Conflict: The strong activating group (amine) dominates the kinetics.

  • Regioselectivity:

    • Position 2: Between two substituents (Sterically hindered). Unlikely.

    • Position 4: Para to amine, Ortho to sulfonamide. Possible, but some steric strain.[1]

    • Position 6: Ortho to amine, Para to sulfonamide. Least hindered activated position.

  • Result: Mixture of products, favoring substitution at C4 and C6 .

EAS_Pathway cluster_4 4-Amino Substrate cluster_3 3-Amino Substrate Start Bromination (Br2/AcOH) S4 Sulfanilamide Start->S4 S3 Metanilamide Start->S3 P4 3,5-Dibromo Product (Cooperative Effect) S4->P4 Fast Reaction High Yield P3a 4-Bromo Isomer (Para to NH2) S3->P3a Steric Clash P3b 6-Bromo Isomer (Ortho to NH2) S3->P3b Major Product

Caption: EAS Regioselectivity. Green node indicates clean conversion; Yellow nodes indicate isomeric mixtures due to conflicting directing groups.

Biological Implications: The PABA Mimicry

The most critical distinction for drug development is the biological activity profile.

  • Mechanism: Sulfonamide antibiotics work by competitively inhibiting dihydropteroate synthase (DHPS). They mimic p-aminobenzoic acid (PABA), a precursor to folic acid.

  • Structural Requirement: The enzyme active site specifically recognizes the distance and electronic distribution between the amino group and the acidic moiety (carboxylate in PABA, sulfonamide in drugs).

  • The 4-Amino Necessity: Only the 4-amino isomer possesses the correct linear geometry (approx. 6.7 Å between N and S/C) to fit the DHPS binding pocket.

  • The 3-Amino Failure: The bent geometry of the 3-amino isomer prevents it from spanning the active site residues, rendering it biologically inactive as an antibiotic.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.

  • Seybold, P. G. "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry, 2000.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7377, 3-Aminobenzenesulfonamide." PubChem, 2024.

  • Wood, W. B. "Studies on the Antibacterial Action of the Sulfonamide Drugs: The Relation of p-Aminobenzoic Acid to the Mechanism of Bacteriostasis." Journal of Experimental Medicine, 1942.

  • Perlovich, G. L., et al. "Sulfonamides: Thermochemical and crystallographic study of solubility and partitioning." Journal of Pharmaceutical Sciences, 2006.

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